N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN4O6S/c1-15-13-16(21)3-4-17(15)32(28,29)25-6-2-10-31-18(25)14-23-20(27)19(26)22-5-7-24-8-11-30-12-9-24/h3-4,13,18H,2,5-12,14H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVLNXXTDJMZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its bioactivity:
- Oxazinan Ring : A heterocyclic structure that may influence the compound's interaction with biological targets.
- Fluorinated Aromatic Group : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.
- Morpholine Moiety : This group is known for its role in enhancing solubility and bioavailability.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzenesulfonyl group may enhance binding affinity and specificity, while the oxazinan ring modulates overall conformation and reactivity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : Interaction with receptors could lead to changes in signaling pathways, influencing cellular responses.
In Vitro Studies
Recent studies have evaluated the biological activity of similar compounds with oxazinan structures. For instance, compounds containing the oxazinan moiety have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. While specific data on this compound is limited, it is hypothesized that similar mechanisms may apply.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 2.7 | AChE |
| Compound B | 5.0 | AChE |
Case Studies
- Acetylcholinesterase Inhibition :
- Antiproliferative Activity :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects :
- The 4-fluoro-2-methylbenzenesulfonyl group in the target compound provides greater metabolic stability compared to the simpler 4-fluorobenzenesulfonyl group in Analog 2, as the methyl group hinders oxidative degradation .
- The morpholin-4-yl ethyl side chain improves aqueous solubility and bioavailability relative to the 2-methoxybenzyl (Analog 1) or 2-methylpropyl (Analog 2) groups .
Biological Activity :
- The target compound’s combination of sulfonamide and morpholine groups suggests dual functionality: sulfonamides often exhibit protease inhibition, while morpholine enhances tissue penetration .
- In contrast, triazole-thiones () and chromen-2-yl derivatives () prioritize kinase inhibition but face stability or solubility challenges .
Synthesis and Characterization :
- The target compound’s synthesis likely parallels methods in , involving hydrazide intermediates and coupling agents (e.g., carbodiimides) .
- Spectral data (IR, NMR) would confirm the absence of tautomerism (unlike triazole-thiones) and validate the oxazinan ring structure .
Structural and Physicochemical Analysis
- Solubility: The morpholine moiety introduces a tertiary amine, improving water solubility compared to analogs with non-polar substituents .
- Stability : The rigid oxazinan ring reduces conformational flexibility, minimizing tautomerism and degradation pathways observed in triazole-thiones .
Q & A
Basic: What are the critical considerations for optimizing the multi-step synthesis of this compound to ensure high purity and yield?
Answer:
The synthesis involves sequential reactions requiring precise control of:
- Temperature : Exothermic reactions (e.g., sulfonylation) may require cooling to 0–5°C to avoid side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution steps, while dichloromethane is preferred for acid-sensitive intermediates .
- Catalysts : Coupling agents like HATU or EDC improve amide bond formation efficiency .
- Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structures with (e.g., δ 7.2–7.5 ppm for aromatic protons) .
Advanced: How can researchers resolve discrepancies in biological activity data across different assays?
Answer:
Contradictions often arise from assay-specific variables:
- Dose-Response Variability : Perform IC determinations in triplicate using standardized kinase inhibition assays (e.g., ADP-Glo™ for protein kinases) to ensure reproducibility .
- Cellular vs. Enzymatic Assays : Compare results from cell-based viability assays (MTT) with in vitro enzymatic assays to distinguish membrane permeability effects from intrinsic activity .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (, ) and correlate with functional activity .
Basic: What analytical techniques are essential for structural characterization beyond NMR and HPLC?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 567.2345) with ≤2 ppm error .
- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemistry and confirm sulfonyl-oxazinan ring conformation (e.g., dihedral angle <10° between planes) .
- FT-IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm, amide C=O at 1650 cm) .
Advanced: How can computational methods guide the identification of biological targets for this compound?
Answer:
- Molecular Docking : Screen against kinase libraries (e.g., PDB entries 4HNF for Aurora kinases) using AutoDock Vina. Prioritize targets with docking scores ≤-8.0 kcal/mol and hydrogen bonds to the morpholine oxygen .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features (e.g., sulfonyl group as a hydrogen bond acceptor) to predict kinase selectivity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
Basic: What protocols ensure compound stability during storage and experimental use?
Answer:
- Storage Conditions : Store at -20°C in amber vials under argon to prevent hydrolysis of the sulfonyl group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., free oxazinan at R 3.2 min) .
- Solution Stability : Prepare fresh DMSO stock solutions (<1% water content) to avoid precipitation .
Advanced: What strategies can elucidate the compound’s mechanism of action in modulating kinase activity?
Answer:
- Kinase Profiling Panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
- Enzyme Kinetics : Determine values via Lineweaver-Burk plots under varied ATP concentrations .
- Mutagenesis Studies : Replace key residues (e.g., Lys72 in Aurora A) to validate binding interactions via SPR .
Advanced: How can structure-activity relationship (SAR) studies improve potency and selectivity?
Answer:
-
Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluoro with chloro or methoxy groups) .
-
Activity Clifft Analysis : Use ROCS (rapid overlay of chemical structures) to correlate 3D shape with kinase inhibition .
-
Data Table :
Analog Modification IC (nM) Aurora A Selectivity Index (vs. CDK2) 4-Fluoro (Parent) 12 ± 1.5 45 4-Chloro 8 ± 0.9 28 4-Methoxy 25 ± 2.1 62
Advanced: What methods ensure enantiomeric purity during synthesis?
Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol 90:10) to resolve enantiomers (e.g., R 8.2 min vs. 9.5 min) .
- Asymmetric Catalysis : Employ Jacobsen’s catalyst for stereoselective sulfonylation (ee >95%) .
- Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at 220–250 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
